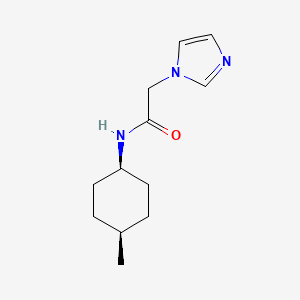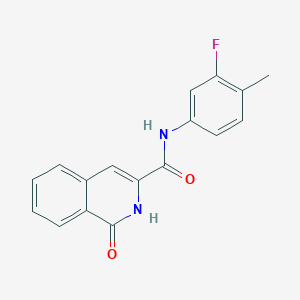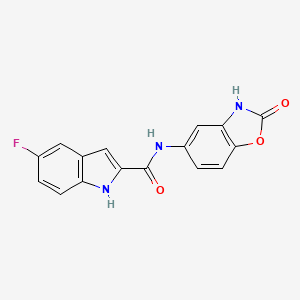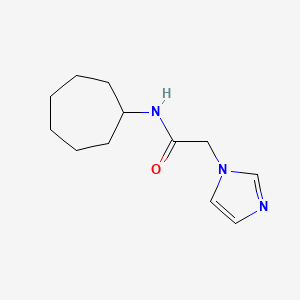
2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide, also known as imiquimod, is a synthetic molecule that has been extensively studied for its potential in treating various diseases. Imiquimod is a small molecule that belongs to the class of imidazoquinoline amides and has been shown to have potent immunomodulatory properties.
Wirkmechanismus
Imiquimod acts as an agonist of toll-like receptor 7 (TLR7) and toll-like receptor 8 (TLR8), which are expressed on immune cells such as dendritic cells, macrophages, and B cells. Upon binding to TLR7 or TLR8, 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide stimulates the production of cytokines, chemokines, and other immune mediators, leading to the activation of immune cells and the induction of an immune response. Imiquimod has also been shown to induce apoptosis in cancer cells and virus-infected cells, leading to their elimination.
Biochemical and Physiological Effects:
Imiquimod has been shown to have a wide range of biochemical and physiological effects, including the activation of immune cells, the induction of cytokine production, the suppression of tumor growth, and the elimination of virus-infected cells. Imiquimod has also been shown to have anti-inflammatory effects and can reduce the severity of autoimmune diseases such as psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide is its ability to activate the immune system and induce an immune response. This makes it a valuable tool for studying the immune system and its response to various stimuli. However, 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide has some limitations in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are many future directions for the study of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide, including its potential use in combination with other immunomodulatory agents for the treatment of cancer and viral infections. Imiquimod may also have potential in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide and its potential applications in medicine.
Synthesemethoden
Imiquimod was first synthesized in the 1980s by a team of researchers at 3M Pharmaceuticals. The synthesis of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide involves the condensation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil with 1,2-diaminocyclohexane, followed by acetylation with acetic anhydride to yield 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide. The synthetic route to 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide is relatively straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Imiquimod has been extensively studied for its potential in treating various diseases, including viral infections, cancer, and autoimmune diseases. Imiquimod has been shown to activate the immune system by stimulating the production of cytokines, chemokines, and other immune mediators. This immune activation can lead to the elimination of virus-infected cells, the destruction of cancer cells, and the suppression of autoimmune responses.
Eigenschaften
IUPAC Name |
2-imidazol-1-yl-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-2-4-11(5-3-10)14-12(16)8-15-7-6-13-9-15/h6-7,9-11H,2-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHDTDLLHJFDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)

![3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496542.png)
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)